molecular formula C15H23N3O4S B14090020 tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate

Cat. No.: B14090020
M. Wt: 341.4 g/mol
InChI Key: NRVPRGCDJJGOFG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a piperidine ring, further linked to a pyridine-2-sulfonyl group

Preparation Methods

The synthesis of tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyridine-2-sulfonyl chloride under basic conditions.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the sulfonylated piperidine with tert-butyl chloroformate in the presence of a base to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the sulfonyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate include:

    tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound has a carboxy group instead of a pyridine-2-sulfonyl group, leading to different chemical properties and reactivity.

    tert-Butyl N-[1-(hydroxy)piperidin-4-yl]carbamate: The presence of a hydroxy group imparts different solubility and reactivity compared to the sulfonyl group.

    tert-Butyl N-[1-(methyl)piperidin-4-yl]carbamate: The methyl group provides different steric and electronic effects compared to the sulfonyl group.

Properties

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl N-(1-pyridin-2-ylsulfonylpiperidin-4-yl)carbamate

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-12-7-10-18(11-8-12)23(20,21)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19)

InChI Key

NRVPRGCDJJGOFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=N2

Origin of Product

United States

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